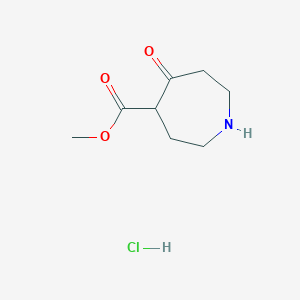

Methyl 5-oxoazepane-4-carboxylate hydrochloride

Description

Methyl 5-oxoazepane-4-carboxylate hydrochloride is a seven-membered azepane ring derivative featuring a ketone group at the 5-position and a methyl ester at the 4-position, with a hydrochloride salt form enhancing its stability and solubility. The ethyl analog has a molecular formula of C₉H₁₆ClNO₃, a molecular weight of 221.68 g/mol, and is stored at room temperature in dry conditions . By analogy, the methyl variant likely has a molecular formula of C₈H₁₄ClNO₃, with a slightly lower molecular weight (~207.66 g/mol) due to the shorter methyl ester chain.

Properties

IUPAC Name |

methyl 5-oxoazepane-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-12-8(11)6-2-4-9-5-3-7(6)10;/h6,9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCOIQVNIDKFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCCC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxoazepane-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxoazepane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

- Intermediate in Synthesis: Methyl 5-oxoazepane-4-carboxylate hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are essential in developing new materials and chemicals.

- Building Block for Complex Molecules: The compound serves as a building block for more complex organic molecules, facilitating the development of novel compounds with specific functionalities.

Biology

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activities against various bacterial strains, although specific data on its efficacy remains limited. Further research is warranted to elucidate its full potential.

- Cytotoxicity: Some azepane derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology. The mechanism may involve apoptosis induction or cell cycle arrest.

Medicine

- Pharmaceutical Development: Ongoing research is focused on exploring the compound's potential as a precursor for pharmaceutical agents, particularly those targeting metabolic disorders and cancer .

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit enzymes linked to metabolic pathways, suggesting that this compound could also play a role in therapeutic applications targeting these enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Activity: A study published in Synthetic Communications investigated various oxoazepane derivatives for their anticancer properties. Modifications to the azepane ring were shown to enhance cytotoxicity against specific cancer cell lines such as MCF-7 breast cancer cells.

- Antimicrobial Activity: Research indicates that oxoazepine structures can exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. Although direct studies on this compound are lacking, structural analogs show promising results.

- Enzyme Inhibition Research: Investigations into enzyme kinetics revealed that derivatives of dicarboxylic acids can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This suggests potential therapeutic pathways for this compound in treating metabolic diseases .

Mechanism of Action

The mechanism of action of methyl 5-oxoazepane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Similarity Scores

The compound’s uniqueness lies in its seven-membered azepane ring, ketone group, and ester functionality. Below is a comparative analysis with high-similarity analogs (Table 1):

Table 1: Structural and Functional Comparison

Impact of Structural Differences

Ring Size and Conformational Flexibility

- 7-membered azepane vs.

- 5-membered pyrrolidine : Smaller rings (e.g., pyrrolidine in Methyl 5-oxopyrrolidine-3-carboxylate) exhibit reduced solubility and altered reactivity due to ring strain .

Ester Group and Solubility

- Methyl vs. Ethyl esters : The methyl ester shortens the alkyl chain, likely reducing lipophilicity compared to the ethyl analog. This may improve aqueous solubility but decrease membrane permeability .

Ketone Position

- 5-oxo (azepane) vs.

Research and Commercial Considerations

- Synthetic accessibility : Ethyl 5-oxoazepane-4-carboxylate HCl is commercially available (e.g., CymitQuimica, 95% purity), whereas the methyl analog is less documented, suggesting it may require custom synthesis .

- Stability: The hydrochloride salt form improves stability, as noted for the ethyl analog, which is stored at room temperature .

Biological Activity

Methyl 5-oxoazepane-4-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which is conducive to various biological interactions. The compound's molecular formula is , and it features a carboxylate group that may play a significant role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that compounds with similar structures may act as modulators of various receptors, including muscarinic acetylcholine receptors (mAChRs) and others involved in neurological functions .

Table 1: Potential Biological Targets of this compound

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Neuroprotective Effects : Similar compounds have shown promise in protecting neurons from damage, suggesting potential applications in neurodegenerative diseases .

- Cognitive Enhancement : Agonists targeting mAChRs have demonstrated pro-cognitive effects, which may be relevant for conditions like Alzheimer's disease (AD) and schizophrenia .

- Chloride Secretion Modulation : As a CFTR potentiator, it may enhance chloride ion transport, offering therapeutic avenues for cystic fibrosis patients .

Case Studies and Research Findings

- Neuroprotective Studies : A study evaluated the neuroprotective properties of azepane derivatives, revealing that they could prevent neuronal death in vitro under oxidative stress conditions. This suggests a potential role for this compound in neuroprotection .

- Cognitive Function Enhancement : In animal models, compounds with similar structures were shown to improve memory and learning capabilities by acting as selective mAChR agonists. This highlights the potential for this compound in cognitive enhancement therapies .

- CFTR Modulation : Research involving primary human bronchial epithelial cells demonstrated that azepane derivatives could effectively stimulate CFTR-mediated chloride secretion, indicating that this compound might serve as a valuable therapeutic agent for cystic fibrosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the azepane structure influence biological activity. For instance, substituents on the nitrogen atom or variations in the carboxylate group can significantly alter receptor affinity and efficacy .

Table 2: Structure-Activity Relationships of Azepane Derivatives

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| Compound A | Methyl substitution on nitrogen | High CFTR potentiation |

| Compound B | Hydroxyl group addition | Enhanced neuroprotection |

| Compound C | Carboxylic acid modification | Increased cognitive effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-oxoazepane-4-carboxylate hydrochloride, and how can purity be validated?

- Methodology : A common approach involves esterification of 5-oxoazepane-4-carboxylic acid with methanol under acidic conditions, followed by HCl salt formation. For example, analogous syntheses of ethyl esters (e.g., Ethyl 5-oxoazepane-4-carboxylate hydrochloride, CAS 19673-14-4) use acid-catalyzed esterification .

- Purity Validation : HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) is recommended. Comparative analysis with authentic standards, as described for 2-amino-5-methylphenol hydrochloride, ensures accuracy .

Q. How can the molecular structure of this compound be confirmed?

- Techniques :

- X-ray crystallography : Use SHELXL for refinement of crystallographic data, ensuring bond lengths and angles align with expected values (e.g., C=O and N-H groups in the azepane ring) .

- Spectroscopy : - and -NMR to confirm ester and ketone functionalities. IR spectroscopy can validate carbonyl stretches (~1700 cm) .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Spectrophotometry : UV-Vis absorption at λmax ~210–230 nm (typical for conjugated carbonyl systems). Calibration curves using serial dilutions improve accuracy .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for CHClNO) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or reactivity of this compound?

- Density Functional Theory (DFT) : Calculate transition states for esterification or salt formation steps. Compare experimental vs. theoretical bond angles (e.g., ketone group geometry) to refine reaction mechanisms .

- Molecular Dynamics : Simulate solubility in polar solvents (e.g., water/methanol mixtures) to guide solvent selection for crystallization .

Q. How should contradictory spectral or crystallographic data be resolved?

- Case Example : If NMR suggests a different tautomer than XRD, perform variable-temperature NMR to assess dynamic equilibria. Cross-validate with Hirshfeld surface analysis from XRD data to identify hydrogen-bonding interactions that stabilize specific conformers .

Q. What strategies improve yield in large-scale synthesis while minimizing side products?

- DoE (Design of Experiments) : Vary temperature, catalyst concentration, and reaction time. For instance, optimize HCl stoichiometry during salt formation to avoid over-acidification, which can hydrolyze the ester group .

- Purification : Use recrystallization from ethanol/water mixtures (common for hydrochloride salts) or flash chromatography with silica gel and dichloromethane/methanol eluents .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for byproducts like 5-oxoazepane-4-carboxylic acid (indicative of ester hydrolysis) .

- Light Sensitivity : Perform UV irradiation tests (ICH Q1B guidelines) to assess photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.